molecular formula C42H70Cl2N2O7S B12285353 [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride

[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride

Cat. No.: B12285353
M. Wt: 818.0 g/mol
InChI Key: LPKCLSLUZFUNOT-UHFFFAOYSA-N
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Description

The compound [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidine ring, a dioxolane ring, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the construction of the dioxolane ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur and methoxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methylcyclohexene
  • 4-chloro-4’-methylchalcone

Uniqueness

Compared to similar compounds, [4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C42H70Cl2N2O7S

Molecular Weight

818.0 g/mol

IUPAC Name

[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H

InChI Key

LPKCLSLUZFUNOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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